molecular formula C22H21NO5 B214492 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

カタログ番号 B214492
分子量: 379.4 g/mol
InChIキー: INSZZTVJIIVLKE-VQHVLOKHSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, also known as EIPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger (NHE), a membrane protein that plays a crucial role in regulating intracellular pH and cell volume. In

科学的研究の応用

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been widely used in scientific research as a tool for studying the role of NHE in various physiological and pathological processes. For example, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth and migration of cancer cells by disrupting the regulation of intracellular pH and cell volume. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been used to study the role of NHE in ischemic brain injury, cardiac hypertrophy, and renal tubular acidosis.

作用機序

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one exerts its pharmacological effects by inhibiting the activity of NHE, which is responsible for extruding protons from cells in exchange for sodium ions. By blocking NHE, 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one disrupts the regulation of intracellular pH and cell volume, leading to a variety of cellular effects.
Biochemical and Physiological Effects
3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and migration, induction of apoptosis, and modulation of ion channel activity. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one has also been shown to protect against ischemic brain injury, cardiac hypertrophy, and renal tubular acidosis.

実験室実験の利点と制限

One of the main advantages of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potency and specificity for NHE inhibition. 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is also relatively easy to synthesize and has been extensively studied, making it a well-characterized tool for studying the role of NHE in various physiological and pathological processes. However, one limitation of using 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one is its potential off-target effects, which may complicate the interpretation of experimental results.

将来の方向性

There are several future directions for research on 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent and specific NHE inhibitors that can be used in clinical settings. Another area of interest is the identification of other cellular targets of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one, which may provide new insights into the mechanisms of its pharmacological effects. Finally, there is a need for further studies to elucidate the role of NHE in various physiological and pathological processes, which may lead to the development of novel therapies for a variety of diseases.

合成法

The synthesis of 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one involves several steps, including the condensation of 2,3-dihydro-1H-inden-2-one with 3-(tert-butoxycarbonyl)propenal to form 3-(tert-butoxycarbonyl)-2-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)propanoic acid. This is followed by the removal of the tert-butoxycarbonyl protecting group to obtain 2-(2-oxo-2,3-dihydro-1H-inden-1-ylidene)propanoic acid, which is then condensed with 4-hydroxy-3-(propan-2-yl)phenylacetic acid to form 3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one.

特性

製品名

3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(propan-2-yl)-1,3-dihydro-2H-indol-2-one

分子式

C22H21NO5

分子量

379.4 g/mol

IUPAC名

3-[(E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-enyl]-3-hydroxy-1-propan-2-ylindol-2-one

InChI

InChI=1S/C22H21NO5/c1-14(2)23-18-6-4-3-5-17(18)22(26,21(23)25)12-16(24)9-7-15-8-10-19-20(11-15)28-13-27-19/h3-11,14,26H,12-13H2,1-2H3/b9-7+

InChIキー

INSZZTVJIIVLKE-VQHVLOKHSA-N

異性体SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)/C=C/C3=CC4=C(C=C3)OCO4)O

SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

正規SMILES

CC(C)N1C2=CC=CC=C2C(C1=O)(CC(=O)C=CC3=CC4=C(C=C3)OCO4)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。